molecular formula C14H22N2O6 B613654 392-12-9 CAS No. 392-12-9

392-12-9

Cat. No.: B613654
CAS No.: 392-12-9
M. Wt: 314,33 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Indole-3-pyruvic acid (CAS 392-12-9) is a keto analogue of the amino acid tryptophan and serves as a significant biochemical in scientific research . It is an orally active Aryl Hydrocarbon Receptor (AHR) agonist and possesses notable antioxidant properties . These characteristics make it a valuable compound for investigating a range of biological processes, including mechanisms of inflammation and anxiety . Researchers utilize indole-3-pyruvic acid as a tool to explore metabolic pathways and cellular responses, contributing to a deeper understanding of physiological and pathophysiological conditions. The product is intended for laboratory research purposes only.

Properties

CAS No.

392-12-9

Molecular Formula

C14H22N2O6

Molecular Weight

314,33 g/mole

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Tert Butoxycarbonyl L Valine N Hydroxysuccinimide Ester

Synthesis of tert-Butoxycarbonyl-L-valine N-Hydroxysuccinimide Ester

The preparation of this activated ester typically follows established protocols for the synthesis of NHS esters from carboxylic acids.

Conventional synthesis of N-hydroxysuccinimide esters commonly involves the reaction of a carboxylic acid with N-hydroxysuccinimide in the presence of a coupling reagent. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed for this purpose a2bchem.com. The reaction proceeds through the formation of an activated intermediate, which subsequently reacts with N-hydroxysuccinimide to yield the NHS ester.

In the case of tert-Butoxycarbonyl-L-valine N-Hydroxysuccinimide Ester, the conventional synthesis would involve the reaction of tert-Butoxycarbonyl-L-valine with N-Hydroxysuccinimide using a coupling agent like DCC or EDC in an anhydrous organic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). The Boc protecting group on the alpha-amine of L-valine remains intact under these conditions.

While specific literature detailing novel or optimized routes solely for tert-Butoxycarbonyl-L-valine N-Hydroxysuccinimide Ester was not extensively found in the search results, research into peptide coupling and active ester synthesis continuously explores improved methodologies. For instance, the use of alternative coupling agents or additives can influence reaction efficiency and minimize side products. One study mentions the use of bis(trimethylsilyl)acetamide (BSA) in conjunction with NHS esters for improved coupling in dipeptide synthesis, suggesting that optimizing reaction conditions and reagents can enhance the process. Biocatalytic methods are also being explored for the synthesis of active pharmaceutical ingredients and intermediates, which could potentially offer alternative routes for the synthesis of protected amino acid derivatives and their activated esters, although specific applications to this compound were not detailed.

The yield and purity of tert-Butoxycarbonyl-L-valine N-Hydroxysuccinimide Ester are significantly influenced by the reaction conditions employed. Key factors include the choice of solvent, temperature, reaction time, and the stoichiometry and nature of the coupling reagent and base (if used). Anhydrous conditions are generally preferred to minimize the competing hydrolysis of the activated ester, which can reduce yield and generate unwanted byproducts. The purity of the starting materials, tert-Butoxycarbonyl-L-valine and N-Hydroxysuccinimide, is also critical. Purification steps, such as crystallization or chromatography, are often necessary to obtain the desired product in high purity. Controlling factors like temperature and reaction time can help to favor the desired product formation and limit decomposition or side reactions.

Chemical Reactivity and Reaction Mechanisms of the N-Hydroxysuccinimide Ester Moiety

The defining characteristic of tert-Butoxycarbonyl-L-valine N-Hydroxysuccinimide Ester is the reactivity of its NHS ester moiety, which readily undergoes reactions with various nucleophiles.

The primary reaction pathway for N-hydroxysuccinimide esters is nucleophilic acyl substitution. This reaction is particularly important for coupling the Boc-protected valine to molecules containing nucleophilic functional groups, most notably primary amines.

The mechanism involves the attack of a nucleophile (e.g., an amine) on the electrophilic carbonyl carbon of the NHS ester. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the leaving group, N-hydroxysuccinimide, is expelled, regenerating the carbonyl and forming a new bond between the acyl group and the nucleophile. In the context of peptide synthesis or bioconjugation, reaction with a primary amine results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

The reactivity of the NHS ester moiety in tert-Butoxycarbonyl-L-valine N-Hydroxysuccinimide Ester is influenced by both steric and electronic factors.

Electronic Factors: The electron-withdrawing nature of the succinimide (B58015) ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to less activated esters. Substituents on the acyl portion can also influence reactivity; electron-withdrawing groups generally increase the reactivity of the ester.

Steric Factors: Steric hindrance around both the NHS ester carbonyl and the attacking nucleophile can impact the reaction rate. Bulky nucleophiles will react more slowly due to unfavorable steric interactions during the formation of the tetrahedral intermediate. Similarly, significant steric bulk near the ester group could, in principle, impede nucleophilic access, though the valine side chain is relatively distant from the activated ester center in this specific compound.

Advanced Characterization and Analytical Methodologies

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental to the structural confirmation and purity evaluation of Indole-3-pyruvic acid. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure, functional groups, and atomic connectivity of the compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of Indole-3-pyruvic acid. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule, providing insights into its electronic environment and conformation in solution.

The proton NMR spectrum of Indole-3-pyruvic acid displays characteristic signals corresponding to the protons of the indole (B1671886) ring and the pyruvic acid side chain. In ethanol, the spectrum shows a complex pattern of aromatic protons and a singlet for the methylene (B1212753) protons. nih.govbmrb.io The indole NH proton typically appears as a broad singlet at a downfield chemical shift. The protons on the benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7) exhibit characteristic splitting patterns (doublets and triplets) due to spin-spin coupling. bmrb.io The proton at position 2 of the indole ring and the methylene protons of the side chain also give distinct signals.

Interactive Data Table: ¹H NMR Chemical Shifts for Indole-3-pyruvic Acid (Data sourced from Biological Magnetic Resonance Bank and PubChem, measured in ethanol) nih.govbmrb.io

Proton PositionChemical Shift (ppm)Multiplicity
H-27.94s
H-47.69d
H-57.12t
H-67.09t
H-77.38d
CH₂6.94s

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. For Indole-3-pyruvic acid, this includes the eight carbons of the indole ring system and the three carbons of the pyruvic acid side chain. The carbonyl carbon of the carboxylic acid and the keto group carbon are typically found at the most downfield positions. nih.govbmrb.io The quaternary carbons of the indole ring often show lower intensity peaks compared to the protonated carbons.

Interactive Data Table: ¹³C NMR Chemical Shifts for Indole-3-pyruvic Acid (Data sourced from Biological Magnetic Resonance Bank and PubChem, measured in ethanol) nih.govbmrb.io

Carbon PositionChemical Shift (ppm)
C-2127.25
C-3109.98
C-3a126.86
C-4121.52
C-5119.26
C-6110.95
C-7117.59
C-7a135.97
CH₂104.30
C=O (keto)137.22
COOH167.16

Infrared (IR) spectroscopy is used to identify the functional groups present in Indole-3-pyruvic acid by measuring the absorption of infrared radiation, which excites molecular vibrations. The gas-phase IR spectrum available from the NIST Chemistry WebBook shows characteristic absorption bands. nist.gov Key absorptions include a broad band for the O-H stretch of the carboxylic acid, N-H stretching from the indole ring, C=O stretching for both the keto and carboxylic acid groups, and C=C stretching from the aromatic ring.

Interactive Data Table: Key IR Absorption Bands for Indole-3-pyruvic Acid (Data interpreted from NIST Gas-Phase IR Spectrum) nist.gov

Vibrational ModeApproximate Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)~3400 (broad)Strong
N-H Stretch (Indole)~3300Medium
C=O Stretch (Keto & Carboxylic Acid)1650-1750Strong
C=C Stretch (Aromatic)1450-1600Medium-Strong
C-O Stretch1200-1300Medium

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound. Endogenous Indole-3-pyruvic acid has been identified and measured using full-scan combined gas chromatography-mass spectrometry (GC-MS). nih.gov

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing relatively polar molecules like Indole-3-pyruvic acid. ESI-MS allows for the detection of the molecular ion with minimal fragmentation, providing an accurate molecular weight. Experimental data for Indole-3-pyruvic acid shows a collision cross-section value of 141.6 Ų for the deprotonated molecule [M-H]⁻ in the gas phase, as determined by ESI with drift tube ion mobility spectrometry. nih.gov This technique provides information on the shape and size of the ion in the gas phase.

Mass Spectrometry Techniques

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) is a soft ionization technique in mass spectrometry used for analyzing non-volatile and thermally unstable compounds. wikipedia.orgcreative-proteomics.com In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.orgnih.gov This process sputters sample molecules from the matrix into the gas phase as ions, which can then be analyzed by the mass spectrometer. nih.gov

FAB typically produces protonated molecules [M+H]⁺ in the positive ion mode or deprotonated molecules [M-H]⁻ in the negative ion mode, allowing for the determination of the molecular weight of the analyte. nih.govumd.edu The technique imparts relatively little excess energy, resulting in less fragmentation compared to harder ionization methods, which is advantageous for preserving the molecular ion. nih.gov

While specific FAB-MS studies focused solely on Flunoxaprofen are not extensively detailed in the available literature, the technique is well-suited for compounds of its class. As a polar organic molecule and a pharmaceutical drug, Flunoxaprofen's characteristics align with the types of analytes for which FAB-MS is effective. creative-proteomics.comnih.gov The method would be valuable for confirming the molecular weight of Flunoxaprofen (285.27 g·mol⁻¹) and for studying its metabolites, particularly polar conjugates like glucuronides, which have been identified for this compound. wikipedia.orgnih.gov

Key Aspects of FAB-MS:

Ionization: Soft ionization using a high-energy neutral atom beam.

Matrix: Requires a liquid matrix (e.g., glycerol) to dissolve the sample and facilitate ionization. wikipedia.org

Ions Produced: Primarily pseudo-molecular ions like [M+H]⁺ or [M-H]⁻. umd.edu

Applicability: Suitable for polar, thermally labile, and high molecular weight compounds. creative-proteomics.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. nih.gov Instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can achieve high resolving power, allowing them to distinguish between ions with very small mass differences. nih.govnih.gov

The primary advantage of HRMS is its ability to determine the elemental composition of a compound from its accurate mass measurement. nih.gov For a molecule like Flunoxaprofen (C₁₆H₁₂FNO₃), HRMS can confirm this formula by measuring its mass with an error in the parts-per-million (ppm) range, thereby distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

In the context of drug analysis, HRMS is invaluable for:

Structure Confirmation: Verifying the elemental composition of the parent drug and its synthesis intermediates.

Metabolite Identification: Determining the molecular formulas of metabolites, which helps in elucidating biotransformation pathways. chromatographyonline.com By comparing the accurate mass of a metabolite to that of the parent drug, the type of metabolic modification (e.g., hydroxylation, glucuronidation) can be precisely determined. chromatographyonline.com

Impurity Profiling: Identifying and characterizing unknown impurities in drug substances and formulations.

Although specific HRMS analyses of Flunoxaprofen are not detailed in the reviewed literature, its application is standard practice in modern pharmaceutical analysis for compounds of this nature. chromatographyonline.comacs.org

Chromatographic Separation and Quantification Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Flunoxaprofen, widely used for its quantification in biological matrices and for assessing its purity. ebi.ac.ukebi.ac.uk HPLC separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. researchgate.net For NSAIDs like Flunoxaprofen, reversed-phase HPLC (RP-HPLC) is the most common mode, typically employing a nonpolar C18 stationary phase and a polar mobile phase. researchgate.netthermofisher.com

Studies have detailed HPLC methods for determining Flunoxaprofen concentrations in plasma and urine to support pharmacokinetic research. ebi.ac.uk These methods are crucial for understanding the absorption, distribution, metabolism, and excretion of the drug. By monitoring the concentration of Flunoxaprofen over time, key pharmacokinetic parameters can be calculated. ebi.ac.uk

Furthermore, HPLC is essential for:

Purity Assessment: Quantifying the main compound and detecting any impurities or degradation products in the drug substance or final pharmaceutical product. The area of the chromatographic peak for Flunoxaprofen is proportional to its concentration, allowing for accurate purity determination against a reference standard. separationmethods.com

Reaction Monitoring: Tracking the progress of the chemical synthesis of Flunoxaprofen. By taking aliquots from the reaction mixture at different times and analyzing them by HPLC, chemists can determine the consumption of reactants and the formation of the product, enabling optimization of reaction conditions. nih.govnih.gov

Below is a table summarizing typical conditions that could be employed for the HPLC analysis of profen-class NSAIDs, based on established methods for related compounds.

ParameterDescription
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) researchgate.netnih.gov
Elution Isocratic or gradient elution depending on the complexity of the sample mixture researchgate.net
Flow Rate Typically 1.0 - 1.5 mL/min
Detection UV spectrophotometry, often around 247 nm for related profens nih.gov
Temperature Controlled, often ambient or slightly elevated (e.g., 35°C) researchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

Flunoxaprofen is a chiral molecule, existing as two enantiomers (S and R forms). wikipedia.org It has been established that the S-enantiomer is the pharmacologically active form, while the R-enantiomer undergoes biotransformation to the active S-form in the body. wikipedia.org Due to the potential for different pharmacological and toxicological profiles between enantiomers, regulatory agencies require the stereoisomeric composition of chiral drugs to be well-characterized. wvu.eduvt.edu

Chiral chromatography is the primary method for separating enantiomers and determining the enantiomeric purity of Flunoxaprofen. chiralpedia.com This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. wvu.edu CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus their separation. Polysaccharide-based CSPs are commonly used for the separation of profen-class drugs. vt.edunih.gov

The applications of chiral chromatography for Flunoxaprofen include:

Enantiomeric Purity Testing: Ensuring that the drug substance contains the desired S-enantiomer in high purity, with the R-enantiomer present only below a specified limit.

Stereoselective Pharmacokinetic Studies: Measuring the concentrations of both the S- and R-enantiomers in biological samples to study the kinetics of each, including the rate of chiral inversion from R to S. wikipedia.orgebi.ac.uk

Chiral Derivatizing Agent: Interestingly, derivatives of Flunoxaprofen enantiomers themselves have been developed as fluorescent chiral derivatizing agents. These agents react with other racemic compounds (like primary and secondary amines) to form diastereomers that can be easily separated on a standard achiral HPLC column, allowing for the enantiomeric determination of those other drugs. nih.gov

Method Development and Validation in Analytical Research

The development and validation of analytical methods are critical to ensure that the data generated for Flunoxaprofen is accurate, reliable, and reproducible. upm-inc.com Any analytical method intended for quality control, stability testing, or supporting clinical studies must undergo a rigorous validation process according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ijcrt.orgwjarr.com

Method Development involves creating a procedure that is suitable for its intended purpose. For an HPLC method, this includes optimizing parameters such as the column, mobile phase composition, flow rate, and detector settings to achieve adequate separation and sensitivity for Flunoxaprofen and any relevant impurities or metabolites. ijirt.org

Method Validation is the process of demonstrating through laboratory studies that the analytical method is fit for its intended use. wjarr.com The key validation parameters include:

Validation ParameterDescription
Specificity/Selectivity The ability of the method to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components).
Accuracy The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability, intermediate precision, and reproducibility.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

All analytical methods discussed, including HPLC and chiral chromatography for Flunoxaprofen, must be properly developed and validated to ensure the quality and reliability of the data they produce in a research or quality control environment. upm-inc.comijcrt.org

Applications in Chemical and Bioorganic Research

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. americanpeptidesociety.orgspcmc.ac.in This method simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. spcmc.ac.in HOBt is a cornerstone additive in modern SPPS protocols, particularly in the widely used Fmoc/tBu strategy. beilstein-journals.org

The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. This is typically achieved using a carbodiimide (B86325) reagent, such as Dicyclohexylcarbodiimide (B1669883) (DCC) or Diisopropylcarbodiimide (DIC). spcmc.ac.increative-peptides.com However, the O-acylisourea intermediate formed by the carbodiimide is highly reactive and prone to undesirable side reactions, including racemization. creative-peptides.com

HOBt is introduced to mitigate these issues. It reacts with the O-acylisourea intermediate to form a more stable, yet sufficiently reactive, HOBt-active ester. apexbt.comwikipedia.org This two-stage activation process offers several advantages:

Enhanced Coupling Yields: The HOBt-ester is less susceptible to hydrolysis and other side reactions, ensuring that a higher concentration of the activated amino acid is available to react with the free amine of the resin-bound peptide, leading to improved coupling efficiency and higher crude peptide purity. creative-peptides.com

Racemization Suppression: Racemization, the loss of chiral integrity at the α-carbon of the amino acid, is a significant risk during activation. nbinno.comrsc.org HOBt is a highly effective anti-racemization agent. apexbt.com By rapidly converting the initial activated intermediate into the HOBt-ester, it minimizes the opportunity for the deprotonation-reprotonation mechanism that leads to racemization, thereby preserving the desired stereochemistry of the final peptide. nbinno.comcreative-peptides.com

Table 1: Comparison of Common Coupling Reagent Systems in SPPS
Coupling SystemComponentsPrimary Function of HOBtKey Advantages
Carbodiimide/HOBtDCC or DIC + HOBtForms active ester, suppresses racemizationCost-effective, highly effective at preventing racemization. creative-peptides.com
Uronium Salt (HBTU)HBTU (contains HOBt moiety)Integral part of the coupling agent, facilitates activationHigh reactivity and coupling efficiency, suitable for long peptides. rsc.orgcreative-peptides.com
Phosphonium Salt (BOP)BOP (contains HOBt moiety)Acts as the leaving group in the activated speciesHigh activation efficiency, though less common now due to by-products. creative-peptides.com

In SPPS, the C-terminal amino acid of the target peptide is anchored to the solid support via a linker molecule. spcmc.ac.in The nature of the linker dictates the conditions required for the final cleavage of the peptide from the resin. beilstein-journals.org HOBt's role in facilitating the peptide bond formation is generally compatible with a wide array of commonly used linkers and resins.

Resin Compatibility: HOBt is readily soluble in the standard solvents used for SPPS, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). peptide.com This ensures its compatibility with the most common polystyrene-based resins (e.g., Wang, Rink Amide) and polyethylene (B3416737) glycol (PEG)-based resins (e.g., ChemMatrix), allowing for efficient diffusion of reagents and successful coupling reactions. spcmc.ac.inpeptide.com

Linker Independence: The function of HOBt is to activate the incoming amino acid for coupling to the N-terminus of the growing chain. This process is independent of the linker's chemistry at the C-terminus. Therefore, HOBt-mediated coupling protocols can be applied universally, regardless of whether the linker is designed for cleavage to a C-terminal acid (e.g., Wang linker) or a C-terminal amide (e.g., Rink Amide linker). beilstein-journals.orgias.ac.in

The repetitive nature of SPPS makes it highly amenable to automation. americanpeptidesociety.org Automated peptide synthesizers perform the cycles of deprotection, washing, and coupling with high precision and reproducibility. nih.gov HOBt is a standard reagent in the coupling protocols programmed into these instruments. americanpeptidesociety.orgthieme-connect.de

The use of HOBt in conjunction with an activator like DIC is a robust and reliable method for automated synthesis. creative-peptides.com The protocol involves the delivery of the protected amino acid, the activator, and HOBt to the reaction vessel containing the resin-bound peptide. thieme-connect.de Modern synthesizers may also incorporate microwave heating, which accelerates the coupling reaction times significantly. HOBt-based chemistry is fully compatible with these advanced systems, enabling rapid and efficient synthesis of complex peptides. americanpeptidesociety.orgacs.org

Table 2: Generalized Automated SPPS Coupling Cycle Using HOBt/DIC
StepActionReagents/SolventsPurpose
1Resin SwellingDMF or NMPTo allow reagent access to the peptide chain. peptide.com
2Fmoc-Deprotectione.g., 20% Piperidine in DMFTo remove the N-terminal protecting group, exposing the free amine for coupling. acs.org
3WashingDMF or NMPTo remove excess deprotection reagent and by-products. americanpeptidesociety.org
4CouplingFmoc-amino acid, DIC, HOBt in DMF/NMPTo form the new peptide bond via an HOBt-active ester intermediate. creative-peptides.com
5WashingDMF or NMPTo remove excess reagents and soluble by-products, preparing for the next cycle. spcmc.ac.in

Applications in Solution-Phase Peptide Synthesis

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis (SPPS) remains a vital technique, particularly for the large-scale production of peptides and for sequences that are challenging to assemble on a solid support. nih.govneulandlabs.com HOBt is equally crucial in this classical approach to peptide synthesis. nih.gov

For the synthesis of very long peptides or proteins, a convergent approach known as fragment condensation is often employed. doi.org In this strategy, smaller protected peptide fragments are synthesized independently and then joined together in solution. nih.gov A primary challenge in this method is the heightened risk of racemization of the C-terminal amino acid of the peptide fragment being activated. doi.org

HOBt, combined with a coupling agent like EDCI, is essential for minimizing this racemization during the coupling of fragments. nih.govnih.gov By activating the C-terminal carboxyl group of one peptide fragment and coupling it to the N-terminal amine of another, HOBt ensures that the stereochemical integrity of the fragments is maintained, which is critical for the biological activity of the final large peptide. nih.govacs.org

The synthesis of peptides with non-linear structures, such as cyclic peptides and depsipeptides, often involves a final macrocyclization step that is typically performed in solution.

Cyclic Peptides: Cyclization is achieved by forming an amide bond between the N- and C-termini of a linear precursor (head-to-tail cyclization) or between a terminus and an amino acid side chain. nih.govrsc.org This intramolecular reaction is performed under high-dilution conditions to prevent intermolecular polymerization. The activation of the carboxylic acid for this crucial ring-closing step is frequently accomplished using an HOBt-based coupling system to ensure an efficient and racemization-free cyclization. rsc.org

Depsipeptides: Depsipeptides are a class of molecules containing both amide and ester bonds in their backbone. nih.govmdpi.com They are of significant interest due to their diverse biological activities. mdpi.com The synthesis of these hybrid structures requires the formation of both ester and amide linkages. While various methods exist for ester bond formation, the creation of the requisite amide bonds within the depsipeptide backbone or during a cyclization step relies on standard peptide coupling methods. HOBt is widely used in these steps to ensure the efficient and stereochemically pure formation of the necessary amide bonds. acs.org

Preparation of Modified Peptides and Peptidomimetics

SPDP is extensively used in the synthesis of modified peptides and peptidomimetics due to its ability to introduce a thiol-reactive handle. The NHS ester of SPDP reacts efficiently with the N-terminal amine or the ε-amino group of lysine (B10760008) residues in a peptide chain. This reaction results in the formation of a stable amide bond and the incorporation of the 2-pyridyldithio group.

This modification serves several purposes in peptide chemistry. Firstly, it allows for the site-specific introduction of a handle for further conjugation. The modified peptide can then be reacted with a molecule containing a free sulfhydryl group, such as another peptide, a protein, or a small molecule, to form a disulfide-linked conjugate. This strategy is fundamental in creating well-defined peptide-protein conjugates and other complex biomolecular structures.

Furthermore, the introduction of the pyridyldithio moiety can be a strategic step in the design of peptidomimetics. By linking different peptide fragments or incorporating non-peptidic elements, researchers can generate novel structures with altered pharmacological properties. The cleavable nature of the disulfide bond also allows for the controlled release of the peptide or its fragments under specific reducing environments, a feature that can be exploited in drug delivery systems.

Derivatization Agent in Chemical Modification Studies

As a derivatization agent, SPDP offers a reliable method for introducing sulfhydryl groups into molecules that lack them, a process often referred to as thiolation. This is particularly useful in the chemical modification of proteins and other biomolecules where the introduction of a reactive thiol is desired for subsequent conjugation or analysis.

The process involves a two-step reaction. Initially, the NHS ester of SPDP reacts with primary amines on the target molecule. In the second step, the newly introduced 2-pyridyldithio group is reduced, typically using an agent like dithiothreitol (B142953) (DTT), to yield a free sulfhydryl group. This newly installed thiol can then be used for a variety of downstream applications, such as immobilization on a solid support, conjugation with other molecules, or for studying protein structure and function.

ReagentReactive GroupsTarget Functional GroupsBond FormedCleavable?
SPDP NHS ester, 2-pyridyldithioPrimary amines, SulfhydrylsAmide, DisulfideYes (Disulfide)

Formation of Dipeptides and Oligopeptides

While not a direct method for forming the peptide bond itself, SPDP facilitates the conjugation of pre-synthesized peptides to form larger dipeptides and oligopeptides. This is achieved by first modifying one peptide with SPDP to introduce the 2-pyridyldithio group, and then reacting this modified peptide with a second peptide that possesses a free cysteine residue.

This approach is particularly valuable for creating specific, non-linear, or branched peptide structures that may be difficult to synthesize through traditional solid-phase peptide synthesis. The resulting disulfide linkage provides a defined connection point between the peptide chains. The reversibility of this linkage under reducing conditions can also be a desirable feature for certain research applications, allowing for the dissociation of the oligopeptide into its constituent parts.

Synthesis of Chemically Modified Biomolecules

The application of SPDP extends beyond peptides to the synthesis of a wide array of chemically modified biomolecules. Its ability to link amine-containing and thiol-containing molecules makes it a powerful tool for creating bioconjugates. For example, antibodies can be modified with SPDP to introduce thiol-reactive sites, which can then be used to attach drugs, fluorescent labels, or other reporter molecules.

This strategy is central to the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody that specifically targets cancer cells. The cleavable disulfide bond in the linker ensures that the drug is released in the reducing environment of the cell, thereby minimizing off-target toxicity. medchemexpress.com

The reaction of SPDP with a primary amine on a biomolecule releases N-hydroxysuccinimide, while the subsequent reaction of the pyridyldithio group with a thiol releases pyridine-2-thione. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm, providing a convenient way to quantify the extent of the conjugation reaction. axispharm.com

Utility in the Development of Research Probes and Intermediates

SPDP's unique properties make it a valuable reagent in the development of research probes and as a key intermediate in multi-step organic syntheses.

Precursors for Prodrug Design (focus on chemical aspects)

In the field of prodrug design, the cleavable disulfide bond of SPDP is a highly attractive feature. A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. SPDP can be used as a linker to connect a drug to a targeting moiety or a solubilizing group. nih.gov

The chemical principle behind this application lies in the differential redox environments in the body. The disulfide bond is relatively stable in the bloodstream but is readily cleaved in the more reducing intracellular environment, where the concentration of glutathione (B108866) is high. rsc.orgresearchgate.net This allows for the targeted release of the active drug at the desired site of action, improving its therapeutic index and reducing systemic side effects. nih.govrsc.org The design of such disulfide-containing prodrugs involves the strategic placement of the SPDP linker to ensure efficient cleavage and release of the parent drug. researchgate.net

Building Blocks for Complex Organic Molecules

Beyond its role in bioconjugation, SPDP serves as a versatile building block for the construction of complex organic molecules. The distinct reactivity of its two functional groups allows for sequential and controlled introduction of different molecular fragments. This step-wise approach is a cornerstone of modern organic synthesis, enabling the assembly of intricate architectures from simpler precursors.

The ability to form a cleavable disulfide linkage provides a strategic advantage in synthetic routes. This bond can act as a temporary connection, allowing other transformations to be carried out on the molecule, and then be cleaved at a later stage to reveal a new functional group or to separate different parts of the molecule. This "traceless" linking strategy is valuable in the synthesis of macrocycles and other topologically complex molecules.

Degradation Pathways and Stability Studies

Hydrolytic Degradation of the N-Hydroxysuccinimide Ester Moiety

Hydrolysis is a primary degradation pathway for N-hydroxysuccinimide esters, particularly in the presence of water or moisture. This reaction involves the nucleophilic attack of water on the ester carbonyl group, leading to the cleavage of the ester bond and the release of the corresponding carboxylic acid and N-hydroxysuccinimide. fishersci.nofishersci.cad-nb.inforsc.org

The rate of hydrolytic degradation is significantly influenced by pH. Hydrolysis is known to occur rapidly in aqueous solutions, with the rate increasing notably at higher pH values. For instance, NHS esters can hydrolyze within hours at pH 7 and within minutes at pH 9. uni.lu This rapid hydrolysis in aqueous environments highlights the importance of using anhydrous conditions or fast reaction times when performing conjugations with NHS esters.

The progression of hydrolysis can often be monitored by detecting the release of N-hydroxysuccinimide (NHS), which has a strong absorbance in the UV range (λmax = 260 nm). fishersci.nod-nb.inforsc.orguni.lufishersci.ptcenmed.comresearchgate.netrsc.org This spectrophotometric method allows for the assessment of the extent of hydrolysis and the remaining reactivity of the NHS ester. uni.lufishersci.pt

Environment Approximate Hydrolysis Rate Reference
Aqueous Solution, pH 7 Within hours uni.lu
Aqueous Solution, pH 9 Within minutes uni.lu

Thermal Stability and Decomposition Pathways

N-Hydroxysuccinimide esters are generally considered relatively stable when stored under dry conditions. d-nb.inforsc.orgcenmed.com Recommended storage conditions often include keeping the reagents desiccated to prevent moisture-induced hydrolysis. uni.lu Purging the headspace of storage containers with inert gas like nitrogen can also help maintain stability by minimizing exposure to moisture. uni.lu

While specific detailed thermal decomposition pathways for generic NHS esters were not extensively detailed in the provided search results, the importance of appropriate storage temperatures is implied by the need for dry conditions. One search result mentioning the identifier "392-12-9" noted a decomposition temperature but stated that data on hazardous decomposition products was not available. uni.lu In general, organic esters can undergo various thermal decomposition reactions depending on their structure, but specific pathways for the NHS ester moiety require further investigation beyond the scope of the provided information.

Photochemical Degradation Studies

Stability under Varied Chemical Environments (e.g., pH, solvent effects)

The stability of NHS esters is significantly influenced by the surrounding chemical environment, particularly pH and the nature of the solvent. As discussed in Section 5.1, pH plays a critical role in the rate of hydrolytic degradation, with higher pH leading to faster hydrolysis. fishersci.nofishersci.cad-nb.infouni.lucenmed.com

Solvent effects are also crucial for maintaining the integrity of NHS esters. In aqueous solutions, hydrolysis is a major concern. fishersci.nofishersci.cad-nb.inforsc.orguni.lucenmed.com However, NHS esters are often soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). fishersci.nofishersci.cauni.lu The use of organic solvents can help to avoid the spontaneous decomposition of NHS esters that occurs through hydrolysis in the presence of water. fishersci.no The choice of solvent is therefore critical for reaction efficiency and reagent stability when working with NHS esters.

Environmental Factor Effect on NHS Ester Stability Notes Reference
Water/Moisture Decreases stability (hydrolysis) Rate increases with increasing pH fishersci.nofishersci.cad-nb.inforsc.orguni.lucenmed.com
pH Lower pH generally increases stability Rapid hydrolysis at pH 7 and above fishersci.nofishersci.cad-nb.infouni.lucenmed.com
Organic Solvents Can increase stability Avoids hydrolysis prevalent in water fishersci.nofishersci.ca

Theoretical and Computational Investigations

Molecular Modeling of Reactivity and Conformation

Molecular modeling of Boc-Val-OSu would focus on understanding its three-dimensional structure and how that structure influences its chemical reactivity. The molecule possesses several key features amenable to computational study: a bulky, flexible tert-butyloxycarbonyl (Boc) protecting group, a chiral valine core, and a highly reactive N-hydroxysuccinimide (NHS) ester.

Reactivity Modeling: The reactivity of Boc-Val-OSu is centered on the NHS ester, which is an excellent leaving group, facilitating the reaction of the valine's carboxyl group with a nucleophile (typically an amine in peptide synthesis). Molecular modeling can map the electrostatic potential onto the molecule's surface. This would visually demonstrate the electron-deficient nature of the carbonyl carbon in the NHS ester, highlighting it as the primary site for nucleophilic attack. Reactivity indices, such as Fukui functions derived from density functional theory (DFT), could be calculated to quantify the electrophilicity of this carbon atom, providing a more precise prediction of its reactivity.

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for investigating the detailed mechanism of reactions involving Boc-Val-OSu. The primary reaction of interest is its aminolysis—the reaction with an amine to form a peptide bond.

Reaction Mechanism: A computational study would model the entire reaction pathway. This involves calculating the energies of the reactants (Boc-Val-OSu and an amine), the intermediate species, the transition states, and the final products. The generally accepted mechanism for the aminolysis of NHS esters proceeds through a tetrahedral intermediate. DFT calculations would precisely map the geometry and energy of this intermediate.

Transition State Analysis: The highest energy point along the reaction coordinate is the transition state, which acts as the kinetic bottleneck for the reaction. Quantum chemical calculations can locate and characterize the transition state structure for both the formation and the breakdown of the tetrahedral intermediate. By calculating the energy barrier (activation energy) associated with the transition state, one can predict the reaction rate. These calculations could be used to understand why the NHS ester is so reactive and why the reaction proceeds efficiently under mild conditions. Furthermore, such studies could investigate potential side reactions, such as racemization of the valine stereocenter, by calculating the energy barriers for competing reaction pathways.

Docking and Molecular Dynamics Simulations of Compound Interactions (in context of chemical synthesis intermediates)

While docking and molecular dynamics (MD) simulations are most famously used in drug discovery to model protein-ligand interactions, the principles can be applied to understand the behavior of synthesis intermediates in their reaction environment.

Docking Simulations: In the context of synthesis, "docking" could be used in a broader sense to model the non-covalent interactions between Boc-Val-OSu and other molecules in solution. For example, simulations could explore how solvent molecules (like dimethylformamide or dichloromethane) arrange themselves around the reactant. This can provide insight into how the solvent might stabilize the reactants or the transition state, thereby influencing the reaction rate. If a catalyst were used in the reaction, docking could model how the catalyst binds to Boc-Val-OSu to facilitate the reaction.

Molecular Dynamics Simulations: MD simulations would provide a dynamic view of Boc-Val-OSu in a simulated reaction environment over time. An MD simulation would model the motions of the solute and solvent molecules, showing how the conformation of Boc-Val-OSu fluctuates. This is particularly useful for understanding the flexibility of the Boc group and how it might shield the reactive site. By observing the interactions between the NHS ester and surrounding molecules, MD can provide a more realistic picture of the solvation shell and its impact on reactivity than static models. These simulations are computationally intensive but offer a powerful link between the molecular structure and the macroscopic behavior of the chemical reaction.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

Traditional chemical synthesis of enantiomerically pure beta-lysine (B1680149) can be time-consuming and costly, often yielding racemic mixtures that necessitate further purification. dbaasp.org This presents a significant opportunity for the development of more efficient and sustainable synthetic routes. Research into biological synthesis methods, particularly utilizing engineered microorganisms and enzymes, is a promising direction. dbaasp.orginvivochem.cn The use of DNA molecules encoding enzymes like lysine (B10760008) 2,3-aminomutase has been explored for the production of L-beta-lysine, offering an alternative to conventional chemical approaches. dbaasp.orgfishersci.ca Engineered metabolic pathways in microorganisms are being investigated for the production of difunctional alkanes derived from lysine, suggesting potential for similar biological routes for beta-lysine itself from sustainable feedstocks. invivochem.cn Understanding and manipulating the biosynthesis of beta-amino acids from alpha-amino acids is another area of active research that could lead to novel synthetic strategies. rsc.org Furthermore, the principles of enhancing synthesis efficiency in engineered biological systems, as demonstrated for related amino acids like L-lysine through the assembly of multi-enzyme complexes, could be applied to Beta-Lysine production. uni.lu Hybrid approaches combining liquid and solid-phase synthesis are also being refined for the creation of complex molecules incorporating beta-amino acid structures, indicating ongoing efforts to optimize synthetic protocols. sigmaaldrich.comacs.org

Advancements in Analytical Techniques for Characterization

Accurate and sensitive characterization of Beta-Lysine and its derivatives is crucial for research and development. Advancements in analytical techniques, particularly in mass spectrometry (MS) and related methods, are expected to play a significant role. Infrared Ion Spectroscopy (IRIS) is emerging as a valuable tool for structural elucidation of metabolites, which could be applied to characterize isomers and modified forms of diaminohexanoic acids. wikipedia.org General advancements in analytical drug substance testing, including amino acid composition analysis using chromatography coupled with MS, are directly applicable to Beta-Lysine. Techniques developed for the characterization of post-translational modifications on related amino acids, such as lysine beta-hydroxybutyrylation and lysine lactylation using advanced MS approaches (bottom-up and top-down proteomics) and antibody-based methods, provide a blueprint for analyzing potential modifications of Beta-Lysine. Non-targeted metabolomic analysis employing liquid chromatography-mass spectrometry has already demonstrated the capability to detect and quantify 2,6-diaminohexanoic acid (L-lysine) and could be further optimized for Beta-Lysine. The application of advanced spectroscopic methods like FT-IR and UV, coupled with computational techniques such as Density Functional Theory (DFT), offers deeper insights into the structural and electronic properties of diaminohexanoic acids, which will continue to be valuable for comprehensive characterization.

Exploration of Novel Chemical Transformations

The unique structure of Beta-Lysine, with amino groups at the beta and epsilon positions, offers potential for diverse chemical transformations. Research into enzymatic transformations is a key area, building on the knowledge of enzymes like lysine 5,6-aminomutase that catalyze the conversion of L-beta-lysine into other amino acids via radical mechanisms. nih.gov The study of engineered metabolic pathways that involve the conversion of 3,6-diaminohexanoic acid to other intermediates highlights the potential for novel enzymatic reactions. invivochem.cn Further investigation into the mechanisms and biotechnological applications of aminomutases, including lysine-2,3-aminomutase which interconverts L-lysine and L-beta-lysine, is expected to reveal new avenues for enzymatic transformations of Beta-Lysine. fishersci.ca Drawing from advancements in the chemical biology of lysine post-translational modifications, researchers may explore novel chemical methods for selectively modifying the amino groups of Beta-Lysine, potentially leading to new derivatives with altered properties. Multi-step organic synthesis methods are already being employed to create compounds with a 3,6-diaminohexanoic acid backbone, indicating ongoing research into complex chemical transformations involving this structure. The study of derivatives, such as the interaction of (S)-2,6-diaminohexanoic acid derivatives with biological molecules like NO, also points to future research in understanding the reactivity and transformations of related diaminohexanoic acid structures in various environments.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 392-12-9, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis protocols should begin with literature review to identify established methods (e.g., condensation reactions, catalytic pathways). Optimization involves systematic variation of parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) frameworks. Reaction yields can be quantified via gravimetric analysis or HPLC, with purity confirmed by NMR and mass spectrometry. Reproducibility requires detailed documentation of conditions (e.g., inert atmosphere, stirring rates) as per journal guidelines .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. For crystalline samples, X-ray diffraction (XRD) provides definitive structural data. Cross-validation of results across techniques minimizes mischaracterization risks .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies require controlled experiments under stressors (light, humidity, temperature). Use accelerated stability testing (e.g., 40°C/75% RH) with periodic sampling. Analyze degradation products via LC-MS and compare against baseline purity data. Statistical tools (e.g., ANOVA) identify significant degradation pathways .

Advanced Research Questions

Q. How can computational chemistry models be integrated with experimental data to elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and reaction pathways. Molecular Dynamics (MD) simulations model solvent effects. Validate computational models by comparing predicted intermediates/kinetics with experimental data (e.g., kinetic isotope effects, trapping experiments). Use software suites like Gaussian or ORCA for reproducibility .

Q. What strategies can resolve discrepancies in reported thermodynamic properties (e.g., solubility, enthalpy) of this compound across studies?

  • Methodological Answer : Conduct meta-analysis of existing data to identify outliers. Replicate conflicting experiments under standardized conditions (ISO guidelines). Use advanced calorimetry (e.g., Differential Scanning Calorimetry) and phase-solubility studies. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for systematic testing .

Q. How should researchers design experiments to investigate catalytic applications of this compound under varying environmental conditions?

  • Methodological Answer : Employ a factorial design to test variables (pH, temperature, co-catalysts). Use in-situ spectroscopic monitoring (e.g., Raman, UV-Vis) to track reaction progress. Compare turnover frequencies (TOF) and selectivity metrics. Link findings to a theoretical framework (e.g., Sabatier principle) to explain catalytic behavior .

Q. What methodologies are recommended for analyzing the environmental impact or biodegradation pathways of this compound?

  • Methodological Answer : Use OECD guidelines for biodegradability testing (e.g., Closed Bottle Test). Metabolite identification requires LC-HRMS and isotopic labeling. Ecotoxicity assays (e.g., Daphnia magna tests) quantify environmental risks. Integrate data using Life Cycle Assessment (LCA) software to model ecosystem impacts .

Methodological Guidance for Data Contradiction and Reproducibility

Q. How can researchers address inconsistencies in published biological activity data for this compound?

  • Methodological Answer : Re-evaluate assay protocols (e.g., cell lines, incubation times) for standardization. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Apply statistical rigor (e.g., power analysis, p-value adjustments) to minimize false positives. Transparent reporting of negative data is essential .

Q. What frameworks ensure ethical and rigorous data collection in studies involving this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Pre-register study designs on platforms like Open Science Framework. Use blinded analysis and independent replication to mitigate bias. Ethical review boards must approve protocols involving biological/hazardous materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.